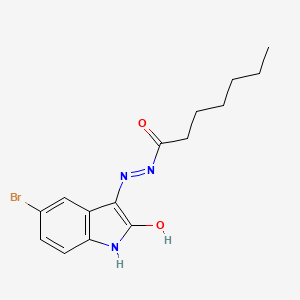

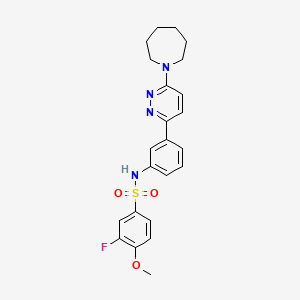

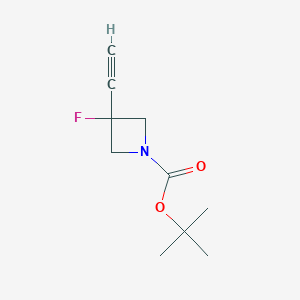

2,2-Difluorocyclopropan-1-amine

カタログ番号 B2948299

CAS番号:

2091291-62-0

分子量: 93.077

InChIキー: ZZZWPZNCTRVYMD-REOHCLBHSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,2-Difluorocyclopropan-1-amine involves introducing the amino group onto a difluorocyclopropane scaffold. Specific synthetic routes may vary, but one common approach is through nucleophilic substitution of a difluorocyclopropane derivative with ammonia or an amine. Detailed synthetic methods can be found in relevant literature .科学的研究の応用

Synthesis and Studies

- Gem-fluorinated 2-azabicyclo[n.1.0]alkanes, including amines with gem-difluorocyclopropane, secondary amino group, and a fused aliphatic cycle, have been synthesized. These compounds, stable under certain conditions, have been studied for their chemical structure, physico-chemical properties, and fragmentation mechanisms (Kubyshkin, Kheylik, & Mykhailiuk, 2015).

Mechanism of Decomposition and Inhibition

- 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) was studied for its reactivity and stability, as well as its inhibition properties on 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, providing insights into its potential application in biochemistry (Liu et al., 2015).

Gram-Scale Synthesis

- Methods for synthesizing secondary amines bearing a gem-difluorocyclopropane moiety have been developed. These methods are significant for producing monocyclic, spirocyclic, and fused bicyclic secondary amines (Nosik et al., 2017).

Heterocyclization Reaction

- A method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles via heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described. This method is noted for its simplicity, environmental friendliness, and high yields (Aquino et al., 2015).

Pd-Catalyzed Synthesis

- A palladium-catalyzed method for synthesizing mono- and di-2-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines has been established, opening up potential applications in synthetic and medicinal chemistry (Wang & Patureau, 2022).

N-Heterocycle Forming Amino/Carboperfluoroalkylations

- The study presents a method for synthesizing perfluoroalkylated amines, including N-heterocycles, which could be potential sources for drug candidates, agrochemicals, and chemical-biology research (Kawamura et al., 2017).

Photochemical Production of 1-Aminonorbornanes

- The report highlights the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes, offering a new approach to saturated carbocyclic frameworks, which are useful in drug development due to their metabolic stability (Staveness et al., 2019).

Nazarov Reactions of Vinyl Cyclopropylamines

- The study explores dichlorocyclopropanation of 2-amino-1,3-dienes and their subsequent transformation into cyclopentenone iminium salts, providing a new approach to synthesize polycyclic amines (Bonderoff et al., 2013).

特性

IUPAC Name |

2,2-difluorocyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZWPZNCTRVYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)

![2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2948219.png)

![Ethyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)

![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2948238.png)